molecular formula C7H4ClNO3 B021243 6-Hydroxy Chlorzoxazone-13C6 CAS No. 475295-90-0

6-Hydroxy Chlorzoxazone-13C6

Cat. No. B021243
M. Wt: 191.52 g/mol
InChI Key: AGLXDWOTVQZHIQ-IDEBNGHGSA-N
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Description

6-Hydroxy Chlorzoxazone-13C6, also known as 5-Chloro-6-hydroxy-2 (3H)-benzoxazolone-13C6, is a main labeled metabolite of chlorzoxazone . It is formed by the actions of cytochrome P450IIE1 . The molecular weight is 191.52 and the molecular formula is (13C)6CH4lNO3 .


Synthesis Analysis

The synthesis of 6-Hydroxy Chlorzoxazone-13C6 involves the 6-hydroxylation of the benzo ring of chlorzoxazone, producing 6-hydroxy chlorzoxazone (6-OH-CZX) to the extent of 74%-90% of the dose . This is subsequently glucuronidated and eliminated renally .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy Chlorzoxazone-13C6 is represented by the formula (13C)6CH4lNO3 . This indicates that it contains 6 atoms of Carbon-13, 4 atoms of Hydrogen, 1 atom each of Iodine and Nitrogen, and 3 atoms of Oxygen.


Chemical Reactions Analysis

6-Hydroxy Chlorzoxazone-13C6 is a metabolite of chlorzoxazone, formed by the actions of cytochrome P450IIE1 . This suggests that it is involved in the metabolic pathways of chlorzoxazone.

Scientific Research Applications

  • Cytochrome P450 Enzymes : 6-Hydroxy Chlorzoxazone is notably used as a probe to study the activity of human liver cytochrome P-450IIE1. This application is significant for understanding the in vivo expression of the enzyme and its implications in toxicity and carcinogenicity of solvents (Peter et al., 1991).

  • Dose-Dependent Pharmacokinetics : Research indicates dose dependency in the pharmacokinetics of Chlorzoxazone, with a 750 mg dose showing saturated 6-hydroxylation. This highlights the need for considering dose-dependent measures in vivo for cytochrome P450 2E1 activity (Frye et al., 1998).

  • Marker for Hepatic P4502E1 Content : The measurement of plasma 6-OH-CZX after a CZX challenge can be used as a marker for hepatic P4502E1 content, distinguishing between recently drinking alcoholics and nondrinking subjects (Mishin et al., 1998).

  • Improved Synthesis Method : A study developed an improved procedure for synthesizing 6-hydroxychlorzoxazone from [13 C6]benzene, yielding a more efficient synthesis process (Jian et al., 2006).

  • Robust in Vivo Probe of CYP2E1 Activity : Chlorzoxazone has been characterized as a robust in vivo probe of CYP2E1 activity in humans, influenced by factors like body weight, enzyme genotype, blood sampling time, and recent ethanol intake (Ernstgård et al., 2004).

  • Caution in In-Vivo Evaluation : It's suggested that Chlorzoxazone should be used cautiously as an in-vivo tool for evaluating P450 2E1 due to the involvement of both P450 1A1 and 2E1 enzymes in its metabolism (Carrière et al., 1993).

Safety And Hazards

6-Hydroxy Chlorzoxazone-13C6 is intended for research use only . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy Chlorzoxazone-13C6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy Chlorzoxazone-13C6
Reactant of Route 2
6-Hydroxy Chlorzoxazone-13C6
Reactant of Route 3
6-Hydroxy Chlorzoxazone-13C6
Reactant of Route 4
6-Hydroxy Chlorzoxazone-13C6
Reactant of Route 5
6-Hydroxy Chlorzoxazone-13C6
Reactant of Route 6
6-Hydroxy Chlorzoxazone-13C6

Citations

For This Compound
1
Citations
W Schelstraete - 2019 - biblio.ugent.be
… 6-hydroxy-chlorzoxazone-13C6 (OH-CZ-13C6) was obtained from Alsachim (Illkirch Graffenstaden, France). NADPH was obtained from OYC Europe (Rotterdam, The Netherlands). …
Number of citations: 1 biblio.ugent.be

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